N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide typically involves the reaction of 3-cyano-4-[(4-methylphenyl)sulfanyl]aniline with cyclopropanecarboxylic acid chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways, however, require further investigation to be fully elucidated .
Comparison with Similar Compounds
Similar Compounds
N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}cyclopropanecarboxamide: This compound is similar but contains a sulfinyl group instead of a sulfanyl group.
N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}cyclopropanecarboxamide: This compound contains a sulfonyl group, making it more oxidized compared to the sulfanyl derivative.
Uniqueness
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity . Its sulfanyl group, in particular, allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
N-[3-cyano-4-(4-methylphenyl)sulfanylphenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-2-7-16(8-3-12)22-17-9-6-15(10-14(17)11-19)20-18(21)13-4-5-13/h2-3,6-10,13H,4-5H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGMPVULRMVCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3CC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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